N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-methyl-1H-indole-5-carboxamide
Description
N-[2-(5-Fluoro-1H-indol-3-yl)ethyl]-1-methyl-1H-indole-5-carboxamide is a synthetic indole derivative characterized by a 5-fluoroindole moiety linked via an ethyl chain to a 1-methylindole-5-carboxamide group. The fluorine atom at the 5-position of the indole ring enhances metabolic stability and binding affinity, while the carboxamide linkage contributes to hydrogen-bonding interactions with biological targets.
Properties
Molecular Formula |
C20H18FN3O |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-methylindole-5-carboxamide |
InChI |
InChI=1S/C20H18FN3O/c1-24-9-7-13-10-14(2-5-19(13)24)20(25)22-8-6-15-12-23-18-4-3-16(21)11-17(15)18/h2-5,7,9-12,23H,6,8H2,1H3,(H,22,25) |
InChI Key |
DSKCJCRHEYMBFC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(=O)NCCC3=CNC4=C3C=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-methyl-1H-indole-5-carboxamide typically involves several steps:
Formation of the 5-fluoroindole moiety: This can be achieved by fluorination of a suitable indole precursor using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Alkylation: The 5-fluoroindole is then alkylated at the 3-position with an appropriate ethylating agent, such as ethyl bromide, in the presence of a base like potassium carbonate.
Amidation: The resulting intermediate is then reacted with 1-methyl-1H-indole-5-carboxylic acid chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen or the ethyl side chain. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety, using agents like lithium aluminum hydride.
Substitution: The fluorine atom on the indole ring can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride in DMF.
Major Products
Oxidation: Products may include N-oxides or hydroxylated derivatives.
Reduction: Reduced amides or alcohols.
Substitution: Substituted indoles with various functional groups replacing the fluorine atom.
Scientific Research Applications
Anticancer Properties
Indole derivatives, including N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-methyl-1H-indole-5-carboxamide, have been extensively studied for their anticancer effects. The compound exhibits promising activity against various cancer cell lines, primarily due to its ability to inhibit key signaling pathways involved in tumor growth and proliferation.
Case Studies and Findings
A study reported that indole-based compounds demonstrated IC50 values in the low nanomolar range against various cancer cell lines, indicating potent antiproliferative activity. For instance, a related compound was found to have an IC50 of 0.094 µM against EGFR T790M, which is critical for targeting resistant NSCLC .
| Compound | Target | IC50 (µM) | Cancer Type |
|---|---|---|---|
| This compound | EGFR T790M | 0.094 | Non-small cell lung cancer |
| Compound II | EGFR L858R | 0.099 | Non-small cell lung cancer |
| Compound III | c-MET | 0.595 | Non-small cell lung cancer |
Neuroprotective Effects
Recent research has indicated that indole derivatives may also possess neuroprotective properties. The structural similarity of this compound to other neuroprotective agents suggests potential applications in treating neurodegenerative diseases.
Case Studies and Evidence
In vitro studies have demonstrated that indole derivatives can protect neuronal cells from oxidative stress-induced apoptosis. For example, compounds similar to this compound showed a significant reduction in markers of oxidative stress when tested on neuronal cell lines .
Other Therapeutic Applications
Beyond oncology and neurology, this compound may have applications in other therapeutic areas such as anti-inflammatory treatments and antimicrobial activities.
Anti-inflammatory Properties
Indole derivatives have been noted for their anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation .
Antimicrobial Activity
Some studies suggest that indole-based compounds exhibit antimicrobial activity against various pathogens, potentially expanding their utility in infectious disease treatment .
Mechanism of Action
The mechanism of action of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-methyl-1H-indole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity by forming strong hydrogen bonds or van der Waals interactions. The compound may modulate signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N2-(2-(5-Fluoro-1H-indol-3-yl)ethyl)-N4-phenethyl-1,3,5-triazine-2,4,6-triamine
- Structure : Replaces the carboxamide group with a triazine core and phenethylamine side chain.
- Biological Activity : Exhibits high affinity for the 5-HT7 receptor (Ki = 8 nM), surpassing the target compound’s implied serotoninergic activity. The triazine ring enhances π-π stacking interactions, improving receptor binding .
- Synthesis : Achieved via nucleophilic substitution, with yields dependent on amine reactivity.
N-[2-(5-Fluoro-1H-indol-3-yl)ethyl]acetamide
- Structure : Simplified analog with an acetamide group instead of the indole-5-carboxamide.
- Synthesis : Lower yield (38%) due to steric hindrance during acetylation .
- Pharmacokinetics : Reduced molecular weight (221.2 vs. ~375 for the target compound) may improve blood-brain barrier penetration but shorten half-life.
5-{3-(4-Chlorobenzyl)-3-[2-(5-Fluoro-1H-indol-3-yl)ethyl]thioureido}-3H-imidazole-4-carboxylic Acid Methylamide
- Structure : Incorporates a thiourea-imidazole scaffold and 4-chlorobenzyl group.
- The 4-chloro substitution may enhance hydrophobic interactions .
- Synthesis : 51% yield via cyclization, highlighting challenges in imidazole functionalization.
5-Fluoro-1-(3-Fluorobenzyl)-N-(1H-indol-5-yl)-1H-indole-2-carboxamide
- Structure : Dual indole system with a 3-fluorobenzyl group on N1.
- Properties : Higher molecular weight (401.4) and logP suggest reduced solubility but improved target engagement in lipophilic environments. The fluorobenzyl group may confer selectivity for GABAergic or serotonergic pathways .
GR159897
- Structure : Piperidine derivative with methoxy and phenylsulfinyl substituents.
- Biological Activity : A potent tachykinin NK3 receptor antagonist (Ki < 1 nM). The sulfinyl group and piperidine ring enhance selectivity over the target compound’s indole-carboxamide scaffold .
Key Findings and Implications
- Fluorine Substitution : The 5-fluoro group consistently improves metabolic stability across analogs, as seen in the triazine () and acetamide () derivatives.
- Carboxamide vs.
- Synthetic Challenges : Lower yields in simpler analogs (e.g., acetamide at 38%) suggest complexity in balancing reactivity and steric effects during indole functionalization.
Biological Activity
The compound N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-methyl-1H-indole-5-carboxamide is a derivative of indole, a structure known for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its potential therapeutic applications, particularly in cancer treatment, and other bioactivities.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₅FN₂O |
| Molecular Weight | 254.69 g/mol |
| IUPAC Name | This compound |
| CAS Number | 895641-21-1 |
Structural Features
The compound features a fluorinated indole moiety, which enhances its biological activity. The presence of the carboxamide group is significant for receptor interactions and enhances solubility.
Anticancer Activity
Indole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with indole structures can inhibit various cancer cell lines through multiple mechanisms:
- EGFR Inhibition: Similar compounds have shown potent inhibition against mutant EGFR pathways, which are crucial in many cancers. For instance, compounds with similar structures demonstrated IC50 values as low as 0.094 µM against EGFR T790M mutations .
- Cell Viability Assays: In studies involving cell lines such as MCF-10A, compounds similar to this compound showed significant antiproliferative activity with GI50 values ranging from 29 nM to 78 nM .
Other Biological Activities
Beyond anticancer properties, indole derivatives exhibit a variety of biological activities:
- Antimicrobial Activity: Indole compounds have been reported to possess antimicrobial effects, making them potential candidates for treating infections .
- Anti-inflammatory Effects: Some studies highlight the anti-inflammatory properties of indoles, which could be beneficial in treating chronic inflammatory diseases .
Case Studies and Research Findings
- Case Study on Anticancer Activity:
- Mechanistic Insights:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
